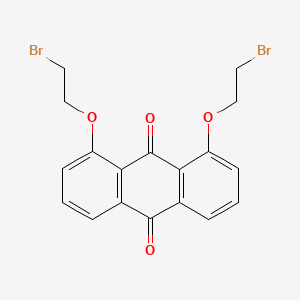
9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione is an organic compound with the molecular formula C18H14Br2O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two bromoethoxy groups attached to the anthracene core.
Preparation Methods
The synthesis of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione typically involves the reaction of 1,8-dihydroxyanthraquinone with 1,2-dibromoethane. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows :
Starting Materials: 1,8-dihydroxyanthraquinone and 1,2-dibromoethane.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 1,8-dihydroxyanthraquinone is dissolved in DMF, and 1,2-dibromoethane is added along with potassium carbonate. The mixture is heated to promote the reaction, leading to the formation of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions. Oxidizing agents like potassium permanganate can oxidize the anthracene ring, while reducing agents such as sodium borohydride can reduce it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The bromoethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The anthracene core can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,8-Dihydroxyanthraquinone: The precursor to 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione, it lacks the bromoethoxy groups and has different reactivity.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative, it features phenylethynyl groups instead of bromoethoxy groups, leading to different chemical properties and applications.
Properties
CAS No. |
69595-68-2 |
|---|---|
Molecular Formula |
C18H14Br2O4 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
1,8-bis(2-bromoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14Br2O4/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6H,7-10H2 |
InChI Key |
VTZDTOPXDKOPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCBr)C(=O)C3=C(C2=O)C=CC=C3OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


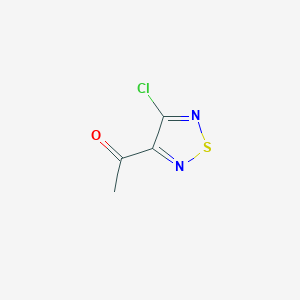
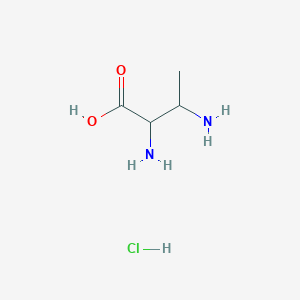

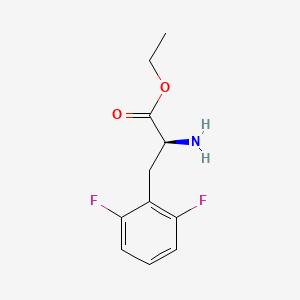



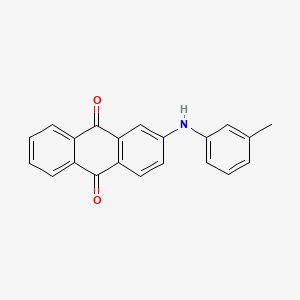
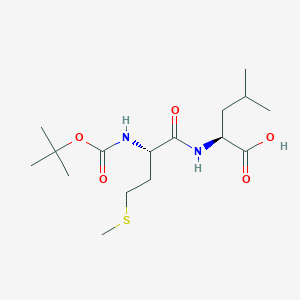
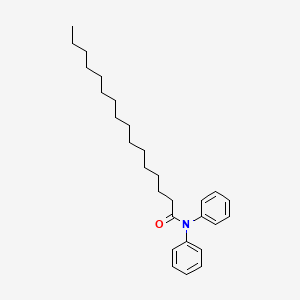
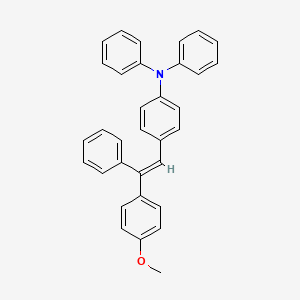

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

